(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine physical properties
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine physical properties
An In-depth Technical Guide to the Physical Properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine
Authored by: Gemini, Senior Application Scientist
Abstract
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a key synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug discovery. The presence of both a bromine atom and a trifluoromethyl group on the phenylhydrazine scaffold provides orthogonal handles for diverse chemical transformations, making it a versatile building block for constructing complex molecular architectures. The trifluoromethyl moiety is of particular interest as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and its common hydrochloride salt, offering researchers and drug development professionals a consolidated resource for its effective handling, characterization, and application.
Chemical Identity and Core Properties
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is an organic compound that serves as a valuable reagent in various synthetic applications.[3] It is most commonly available as the free base or as a more stable hydrochloride salt.[4] The fundamental properties are summarized below.
| Property | (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine | (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine HCl |
| Synonyms | [2-Bromo-5-(trifluoromethyl)phenyl]hydrazine | 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride |
| CAS Number | 739361-61-6[3] | 529512-78-5[4] |
| Molecular Formula | C7H6BrF3N2[3] | C7H7BrClF3N2 |
| Molecular Weight | 255.04 g/mol [3] | 291.50 g/mol |
| SMILES | NNC1=CC(C(F)(F)F)=CC=C1Br[3] | Cl.NNC1=CC(C(F)(F)F)=CC=C1Br |
| InChI Key | Not readily available | Not readily available |
Physicochemical Data
Detailed experimental data on the physicochemical properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is not extensively published in peer-reviewed literature. The information available is primarily from chemical supplier safety data sheets and product listings.
| Property | Value / Observation | Source(s) |
| Appearance | Data not available for the free base. The hydrochloride salt is described as a light-yellow to yellow powder or crystals. | [5] |
| Melting Point | Not available in the reviewed sources. | |
| Boiling Point | Not available in the reviewed sources. | |
| Solubility | Sparingly soluble in water. Miscible with ethanol, diethyl ether, chloroform, and benzene (based on the parent compound, phenylhydrazine). | [6] |
| Stability | Stable under recommended storage conditions. May be sensitive to air and light, a common characteristic of phenylhydrazine derivatives. | [7] |
| Storage | Recommended storage is sealed in a dry environment at 2-8°C.[3] For the hydrochloride salt, storage under an inert gas (nitrogen or argon) at 2-8°C is also recommended. | [3][8] |
Spectroscopic Characterization: An Overview
Spectroscopic analysis is fundamental to verifying the identity and purity of synthetic intermediates. While specific spectra for this compound are not publicly available, the expected characteristic signals can be predicted based on its structure.
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Infrared (IR) Spectroscopy : The IR spectrum of a related compound, phenylhydrazine, shows a broad absorption peak around 3332 cm⁻¹ corresponding to the N-H stretching of the hydrazine group.[9] Similar N-H stretching bands would be expected for the title compound, in addition to C-H stretching from the aromatic ring, C-F stretching bands for the trifluoromethyl group (typically strong and in the 1000-1350 cm⁻¹ region), and C-Br stretching in the fingerprint region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the N-H protons of the hydrazine moiety. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and trifluoromethyl substituents.
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¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single, sharp signal would be expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.
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Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted mass-to-charge ratios for various adducts of the free base have been calculated, such as [M+H]⁺ at m/z 254.97392.[10]
Synthesis Pathway and Characterization Workflow
The synthesis of substituted phenylhydrazines typically proceeds from the corresponding aniline derivative. A common and established method involves diazotization followed by reduction.
Diagram: General Synthesis of Phenylhydrazines```dot
Caption: Standard workflow for the purification and characterization of a synthetic compound.
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a solid organic compound, such as (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine HCl, as an indicator of purity.
Causality: The melting point is a characteristic physical property of a pure crystalline solid. Impurities typically depress and broaden the melting point range. Therefore, a sharp melting point close to a literature value indicates high purity.
Methodology:
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Sample Preparation:
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Ensure the sample is completely dry and homogenous. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
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Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
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Tap the sealed end of the tube on a hard surface to tightly pack the sample to a height of 2-3 mm.
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Apparatus Setup:
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Use a calibrated digital melting point apparatus.
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Set the starting temperature to approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid heating run can estimate the range).
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Set the heating rate to 1-2°C per minute for an accurate determination. A slower ramp rate ensures thermal equilibrium between the sample, thermometer, and heating block.
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Measurement:
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Insert the packed capillary tube into the apparatus.
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Observe the sample through the magnifying lens as the temperature rises.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
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The melting point is reported as the range T₁ - T₂.
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Validation:
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A pure compound will exhibit a sharp melting range (typically < 2°C).
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If the result is broad, it may indicate the presence of impurities or residual solvent, suggesting the need for further purification.
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Safety, Handling, and Reactivity
As with any hydrazine derivative, (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and its salts should be handled with care, following good laboratory practices.
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [11]Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [12][13]
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [12] * Skin Contact: Immediately wash the affected area with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [11]
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Stability and Reactivity:
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Stability: The compound is generally stable under normal storage conditions. [12] * Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. [7][12] * Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride. [12]
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Conclusion
(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a valuable, albeit not extensively characterized, building block for chemical synthesis. This guide consolidates the available physical property data, outlines standard characterization and handling protocols, and provides a framework for its safe and effective use in a research setting. The dual reactivity afforded by the bromo and hydrazine functionalities, combined with the beneficial properties of the trifluoromethyl group, ensures its continued relevance in the development of novel pharmaceuticals and advanced materials.
References
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ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
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PubChemLite. (n.d.). [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride (C7H6BrF3N2). Retrieved from [Link]
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Chemsrc. (2025, August 23). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
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NextSDS. (n.d.). [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). CN101148420A - Preparation method for 2-bromophenylhydrazine.
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International Journal of Pharmaceutical Sciences and Research. (2009, December 23). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
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MIT News. (2010, June 25). An easier way to synthesize new drug candidates. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]
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